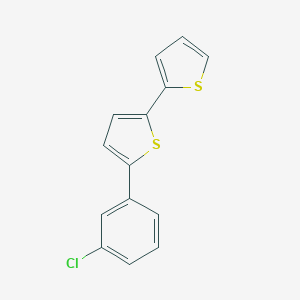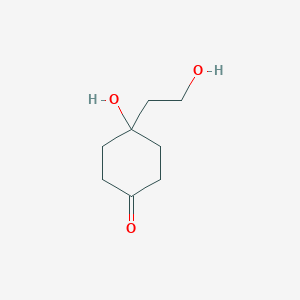
2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one
Vue d'ensemble
Description
2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one: is an organic compound with the molecular formula C8H13NOS2 and a molecular weight of 203.33 g/mol It is a thiazolidine derivative, characterized by the presence of a thioxothiazolidine ring attached to a dimethylpropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one typically involves the reaction of 2,2-dimethylpropanoyl chloride with thiazolidine-2-thione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxothiazolidine ring to a thiazolidine ring using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxothiazolidine ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
Chemistry: 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in the design and synthesis of bioactive molecules that can target specific biological pathways .
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and pharmaceuticals, particularly those targeting infectious diseases and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and other materials that require specific chemical properties .
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one involves its interaction with specific molecular targets. The thioxothiazolidine ring can interact with enzymes and proteins, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, thereby exerting its biological effects .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.
Proteins: It can bind to proteins, altering their conformation and function.
Pathways: The compound can modulate signaling pathways, leading to changes in cellular behavior and responses.
Comparaison Avec Des Composés Similaires
- 2,2-Dimethyl-1-(2-thioxo-1,3-thiazolidin-3-yl)-1-propanone
- 2,2-Dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one
- 3-(Trimethylacetyl)-1,3-thiazolidine-2-thione
- 3-Pivaloylthiazolidine-2-thione
Comparison: 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one is unique due to its specific structural features, such as the presence of a thioxothiazolidine ring and a dimethylpropanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged for specific applications .
Propriétés
IUPAC Name |
2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS2/c1-8(2,3)6(10)9-4-5-12-7(9)11/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFBZLPXTOTDIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCSC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)


![3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B173257.png)





